molecular formula C21H33N3O2 B2493858 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1421472-39-0

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2493858
CAS No.: 1421472-39-0
M. Wt: 359.514
InChI Key: ICSPFYIPSWZGPG-UHFFFAOYSA-N
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Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine and piperazine ring, which are common structures in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone
  • **1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Uniqueness

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the presence of the 2,4-dimethylpiperazine moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-5-4-6-20(13-17)26-16-21(25)23-9-7-19(8-10-23)15-24-12-11-22(3)14-18(24)2/h4-6,13,18-19H,7-12,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSPFYIPSWZGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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